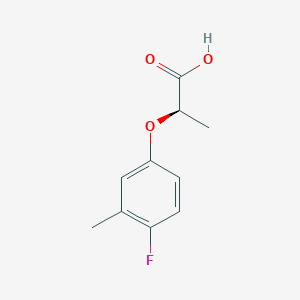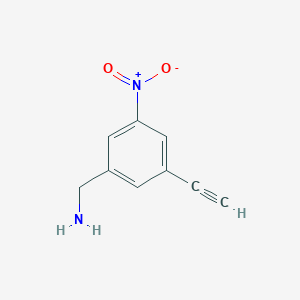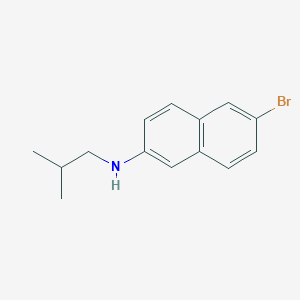
Vemurafenib-d7
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Vemurafenib-d7 is a deuterium-labeled derivative of Vemurafenib, a first-in-class, selective inhibitor of the B-RAF kinase. Vemurafenib is primarily used in the treatment of late-stage melanoma, particularly in patients with the BRAF V600E mutation. The deuterium labeling in this compound is used to study the pharmacokinetics and metabolic pathways of Vemurafenib, providing insights into its behavior in biological systems .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Vemurafenib-d7 involves the incorporation of deuterium atoms into the Vemurafenib molecule. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source, such as deuterium oxide (D2O) or deuterated solvents.
Deuterated Reagents: Using deuterated reagents in the synthesis process can introduce deuterium atoms at specific positions in the molecule.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Selection of Deuterated Precursors: Choosing appropriate deuterated starting materials.
Optimization of Reaction Conditions: Adjusting temperature, pressure, and solvent conditions to maximize deuterium incorporation.
Purification: Using chromatographic techniques to purify the final product and ensure the desired deuterium labeling.
Análisis De Reacciones Químicas
Types of Reactions
Vemurafenib-d7, like its non-deuterated counterpart, can undergo various chemical reactions, including:
Oxidation: Involving the addition of oxygen or removal of hydrogen.
Reduction: Involving the addition of hydrogen or removal of oxygen.
Substitution: Involving the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Aplicaciones Científicas De Investigación
Vemurafenib-d7 is widely used in scientific research due to its labeled nature, which allows for detailed studies of its pharmacokinetics and metabolism. Key applications include:
Pharmacokinetic Studies: Understanding the absorption, distribution, metabolism, and excretion (ADME) of Vemurafenib.
Metabolic Pathway Analysis: Identifying metabolic intermediates and pathways.
Drug Interaction Studies: Investigating potential interactions with other drugs.
Biological Research: Studying the effects of Vemurafenib on cellular processes, such as autophagy and apoptosis.
Mecanismo De Acción
Vemurafenib-d7 exerts its effects by selectively inhibiting the B-RAF kinase, particularly the BRAF V600E mutant. This inhibition disrupts the MAPK/ERK signaling pathway, which is crucial for cell proliferation and survival. By blocking this pathway, Vemurafenib induces cell cycle arrest and apoptosis in melanoma cells .
Comparación Con Compuestos Similares
Similar Compounds
Dabrafenib: Another B-RAF inhibitor used in the treatment of melanoma.
Trametinib: A MEK inhibitor often used in combination with B-RAF inhibitors.
Sorafenib: A multi-kinase inhibitor with activity against B-RAF, among other targets.
Uniqueness of Vemurafenib-d7
This compound is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic and metabolic studies. This labeling allows researchers to track the compound more accurately in biological systems, leading to a better understanding of its behavior and interactions.
Propiedades
Número CAS |
1365986-73-7 |
|---|---|
Fórmula molecular |
C23H18ClF2N3O3S |
Peso molecular |
497.0 g/mol |
Nombre IUPAC |
N-[3-[5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl]-2,4-difluorophenyl]-1,1,2,2,3,3,3-heptadeuteriopropane-1-sulfonamide |
InChI |
InChI=1S/C23H18ClF2N3O3S/c1-2-9-33(31,32)29-19-8-7-18(25)20(21(19)26)22(30)17-12-28-23-16(17)10-14(11-27-23)13-3-5-15(24)6-4-13/h3-8,10-12,29H,2,9H2,1H3,(H,27,28)/i1D3,2D2,9D2 |
Clave InChI |
GPXBXXGIAQBQNI-TXFBWYMTSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])S(=O)(=O)NC1=C(C(=C(C=C1)F)C(=O)C2=CNC3=C2C=C(C=N3)C4=CC=C(C=C4)Cl)F |
SMILES canónico |
CCCS(=O)(=O)NC1=C(C(=C(C=C1)F)C(=O)C2=CNC3=C2C=C(C=N3)C4=CC=C(C=C4)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![3-Propyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B12073808.png)
![3-(Difluoromethyl)-4-[2-(propan-2-yloxy)ethoxy]aniline](/img/structure/B12073814.png)

![2-Methyl-N-[(3R)-piperidin-3-yl]pyridine-3-carboxamide](/img/structure/B12073825.png)



